N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a combination of pyrimidine, piperidine, and benzothiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Mechanism of Action
Target of Action
The primary target of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, also known as N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, is the Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways regulating growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the kinase domain of PKB, preventing the phosphorylation and subsequent activation of the kinase . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell proliferation and survival .
Biochemical Pathways
The inhibition of PKB affects several downstream biochemical pathways. PKB normally promotes cell proliferation and survival by phosphorylating several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . By inhibiting PKB, this compound disrupts these pathways, potentially leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
This suggests that the compound is well-absorbed and distributed within the body, and it is stable enough to survive the metabolic processes that often degrade drugs before they can exert their effects .
Result of Action
The result of the compound’s action is the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound can effectively inhibit PKB activity in a living organism, leading to a decrease in tumor growth .
Biochemical Analysis
Biochemical Properties
The compound’s biochemical properties are largely determined by its structural components. The pyrimidine ring is a key component of many biologically active compounds, including several vitamins and liposaccharides . The piperidine ring is a common feature in many synthetic drug molecules and has been found to bind with high affinity to multiple receptors . The benzothiazole ring has been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Cellular Effects
The cellular effects of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide are currently not well-documented. Compounds containing similar structural elements, such as pyrimidine, piperidine, and benzothiazole, have been shown to influence various cellular processes. For instance, some pyrimidine derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities . Piperidine derivatives have been reported to exhibit effects against cancer cells . Benzothiazole derivatives have shown a broad spectrum of biological activities .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet fully understood. Based on its structural components, it can be hypothesized that it may interact with various biomolecules, potentially inhibiting or activating certain enzymes and causing changes in gene expression. For example, some benzothiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced via nucleophilic substitution reactions.
Coupling with Benzothiazole: The final step involves coupling the piperidine-pyrimidine intermediate with benzothiazole-2-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(pyridin-2-yl)piperidine-4-carboxamide
- N-(benzo[d]thiazol-2-yl)-2-(pyrimidin-4-yl)piperidine-4-carboxamide
Uniqueness
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-16(17-22-14-4-1-2-5-15(14)25-17)21-12-13-6-10-23(11-7-13)18-19-8-3-9-20-18/h1-5,8-9,13H,6-7,10-12H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJZAWOEHIFHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.